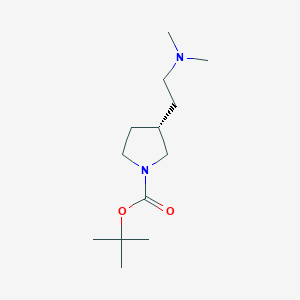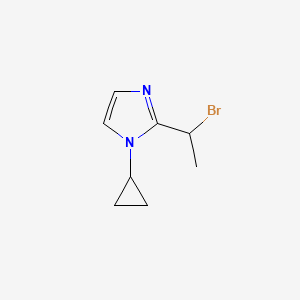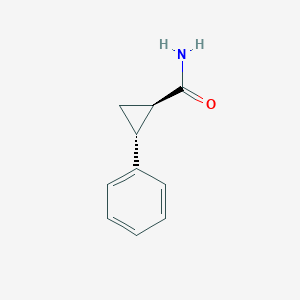
2,4-Dichlorobenzylzincchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzylzincchloride is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various chemical reactions due to its reactivity and stability.
Méthodes De Préparation
2,4-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2,4-Dichlorobenzyl chloride+Zn→this compound
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group with a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While primarily used in substitution and coupling reactions, it can also undergo oxidation and reduction under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, THF as a solvent, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
2,4-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Its derivatives may be explored for pharmaceutical applications, including drug development and synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for creating specialized compounds and materials.
Mécanisme D'action
The mechanism by which 2,4-Dichlorobenzylzincchloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, facilitating the formation of new bonds. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and making it more reactive towards electrophiles.
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzylzincchloride can be compared with other organozinc compounds such as phenylzinc chloride and methylzinc chloride. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions.
Similar compounds include:
- Phenylzinc chloride
- Methylzinc chloride
- Ethylzinc chloride
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the organic groups attached to the zinc atom.
Propriétés
Formule moléculaire |
C7H5Cl3Zn |
|---|---|
Poids moléculaire |
260.8 g/mol |
Nom IUPAC |
zinc;2,4-dichloro-1-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QERDDKMOEJRLBU-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)







